
4-Cyclopropoxy-5-formyl-N-methylnicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropoxy-5-formyl-N-methylnicotinamide is a chemical compound with the molecular formula C11H12N2O3 and a molecular weight of 220.22 g/mol It is known for its unique structure, which includes a cyclopropoxy group, a formyl group, and a nicotinamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-5-formyl-N-methylnicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of nicotinic acid with appropriate reagents to introduce the formyl and methoxy groups.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through a cyclopropanation reaction, where a suitable cyclopropane precursor is reacted with the nicotinamide core under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and yield optimization. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Cyclopropoxy-5-formyl-N-methylnicotinamide can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: 4-Cyclopropoxy-5-carboxy-N-methylnicotinamide
Reduction: 4-Cyclopropoxy-5-hydroxymethyl-N-methylnicotinamide
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
4-Cyclopropoxy-5-formyl-N-methylnicotinamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 4-Cyclopropoxy-5-formyl-N-methylnicotinamide involves its interaction with specific molecular targets and pathways The formyl group can act as an electrophile, participating in various biochemical reactions The cyclopropoxy group may influence the compound’s binding affinity and selectivity towards certain enzymes or receptors
Comparación Con Compuestos Similares
Similar Compounds
- 5-Cyclopropoxy-4-formyl-N-methylnicotinamide
- 4-Cyclopropoxy-5-carboxy-N-methylnicotinamide
- 4-Cyclopropoxy-5-hydroxymethyl-N-methylnicotinamide
Comparison
4-Cyclopropoxy-5-formyl-N-methylnicotinamide is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities, chemical reactivity, and suitability for various applications. For example, the presence of the formyl group allows for specific reactions that may not be possible with carboxy or hydroxymethyl derivatives.
Propiedades
Fórmula molecular |
C11H12N2O3 |
|---|---|
Peso molecular |
220.22 g/mol |
Nombre IUPAC |
4-cyclopropyloxy-5-formyl-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C11H12N2O3/c1-12-11(15)9-5-13-4-7(6-14)10(9)16-8-2-3-8/h4-6,8H,2-3H2,1H3,(H,12,15) |
Clave InChI |
KHHKBJKXORUXLI-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=C(C(=CN=C1)C=O)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


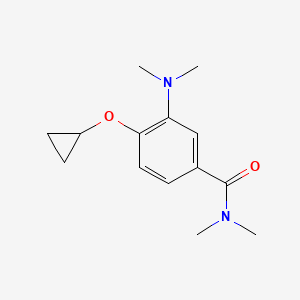
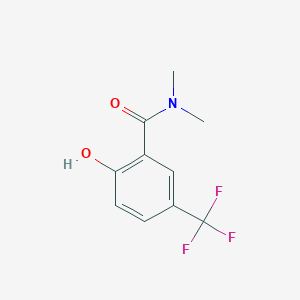
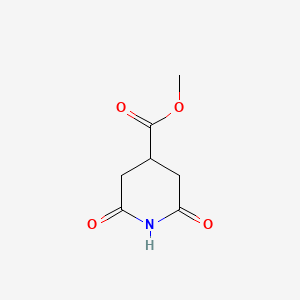
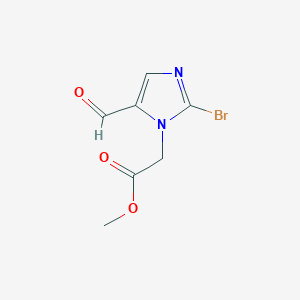
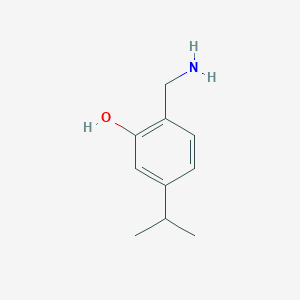
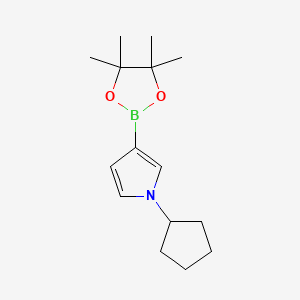
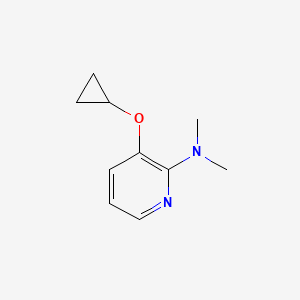
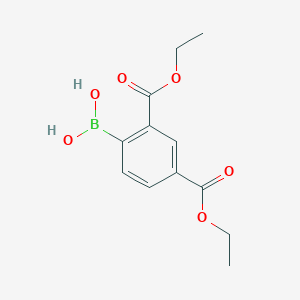

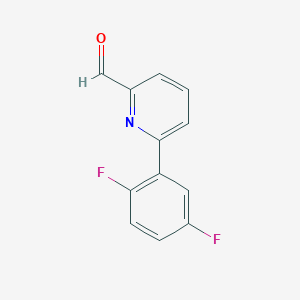
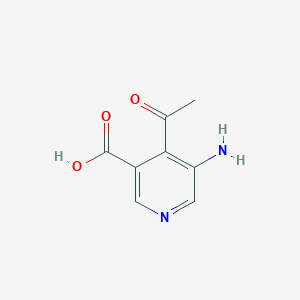
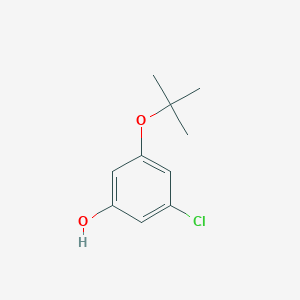
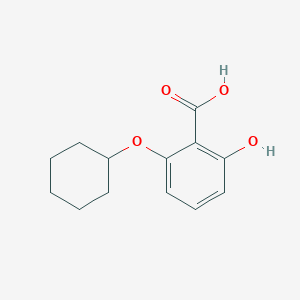
![1-[4-(Chloromethyl)-6-methoxypyridin-2-YL]ethanone](/img/structure/B14846633.png)
